

# Carbapenem Synergy with Other Antibiotic Classes: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lenapenem*

Cat. No.: *B1667348*

[Get Quote](#)

The emergence of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between different antibiotic classes, presents a promising approach to combat these challenging infections. This guide provides a comparative overview of the synergistic potential of carbapenems, a class of broad-spectrum  $\beta$ -lactam antibiotics, with other major antibiotic classes. The information is targeted towards researchers, scientists, and drug development professionals.

## Data Summary

The following tables summarize the synergistic effects observed when carbapenems are combined with aminoglycosides, fluoroquinolones, and glycopeptides against various bacterial strains. Synergy is most commonly determined using the fractional inhibitory concentration index (FICI) from checkerboard assays or by observing a significant decrease in bacterial colony-forming units (CFU) in time-kill assays.

Table 1: Carbapenem-Aminoglycoside Synergy

| Carbapenem | Aminoglycoside                                            | Target Organism(s)                                  | Synergy Rate                                                                                                               | Key Findings                                                                                                                            |
|------------|-----------------------------------------------------------|-----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Meropenem  | Amikacin, Gentamicin, Kanamycin, Streptomycin, Tobramycin | Carbapenem-Resistant <i>Escherichia coli</i> (CREC) | High synergy observed with most combinations in checkerboard and time-kill assays. <a href="#">[1]</a> <a href="#">[2]</a> | Meropenem combined with an aminoglycoside may be an effective treatment for CREC infections.<br><a href="#">[1]</a> <a href="#">[2]</a> |
| Imipenem   | Tobramycin                                                | <i>Pseudomonas aeruginosa</i>                       | Synergistic killing and prevention of regrowth.                                                                            | Aminoglycosides appear to enhance the penetration of imipenem into the bacterial cell.                                                  |
| Meropenem  | Amikacin, Tobramycin                                      | Carbapenem-Resistant <i>Acinetobacter baumannii</i> | High frequency of synergy observed. <a href="#">[3]</a>                                                                    | Meropenem-amikacin and meropenem-tobramycin combinations showed significant synergistic activity. <a href="#">[3]</a>                   |

Table 2: Carbapenem-Fluoroquinolone Synergy

| Carbapenem              | Fluoroquinolone                | Target Organism(s)                                       | Synergy Rate                                                                                                                                | Key Findings                                                                                                                                                                |
|-------------------------|--------------------------------|----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Meropenem/<br>Ertapenem | Levofloxacin                   | Carbapenem-<br>Resistant<br>Enterobacteriace<br>ae (CRE) | Beneficial<br>combination<br>effects were<br>noted, even<br>against<br>fluoroquinolone-<br>resistant strains.<br>[4]                        | The combination<br>could prevent<br>regrowth of CRE<br>strains.[4]                                                                                                          |
| Doripenem               | Levofloxacin,<br>Ciprofloxacin | Non-susceptible<br>Acinetobacter<br>baumannii            | Doripenem/levofl<br>oxacin<br>combination<br>showed synergy<br>in time-kill<br>studies and<br>increased<br>efficacy in a<br>mouse model.[5] | The<br>doripenem/ciprof<br>loxacin<br>combination was<br>not found to be<br>bactericidal.[5]                                                                                |
| Imipenem/<br>Meropenem  | Fluoroquinolones               | ESBL-producing<br>bacteria                               | Carbapenems<br>demonstrated<br>superior in vitro<br>activity<br>compared to<br>fluoroquinolones.<br>[6]                                     | Pharmacodynam<br>ic modeling<br>suggests a<br>higher likelihood<br>of achieving<br>therapeutic<br>targets with<br>carbapenems<br>against ESBL-<br>producing<br>bacteria.[6] |

Table 3: Carbapenem-Glycopeptide Synergy

| Carbapenem             | Glycopeptide | Target Organism(s)                                           | Synergy Rate                                                                                                                                              | Key Findings                                                                                                                                                        |
|------------------------|--------------|--------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Imipenem/<br>Meropenem | Vancomycin   | Methicillin-<br>Resistant<br>Staphylococcus<br>aureus (MRSA) | Vancomycin-<br>meropenem and<br>vancomycin-<br>imipenem were<br>synergistic<br>against 66% and<br>56% of MRSA<br>strains,<br>respectively. <sup>[7]</sup> | The combination<br>of a glycopeptide<br>with a $\beta$ -lactam<br>may be<br>beneficial for<br>treating<br>infections caused<br>by VanA-type<br>MRSA. <sup>[8]</sup> |
| Carbapenems            | Cefepime     | MRSA                                                         | A study reported<br>vancomycin-<br>cefepime<br>synergy against<br>3 of 10 MRSA<br>strains. <sup>[7]</sup>                                                 | In vitro studies<br>show promise,<br>but further in vivo<br>validation is<br>necessary. <sup>[7]</sup>                                                              |

## Experimental Protocols

The two most common methods for determining antibiotic synergy in vitro are the checkerboard assay and the time-kill curve assay.

### Checkerboard Assay

The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents against a specific bacterial isolate.

#### Methodology:

- Preparation of Antibiotic Solutions: Serial two-fold dilutions of each antibiotic are prepared.
- Microtiter Plate Setup: A 96-well microtiter plate is used. Antibiotic A is serially diluted along the x-axis, and Antibiotic B is serially diluted along the y-axis. This creates a checkerboard pattern of wells with various concentrations of both drugs.

- Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g.,  $5 \times 10^5$  CFU/mL).<sup>[9]</sup>
- Incubation: The plate is incubated at 37°C for 18-24 hours.<sup>[9]</sup>
- Determination of MIC: The minimum inhibitory concentration (MIC) for each antibiotic alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
- Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

$FICI = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$

- Synergy:  $FICI \leq 0.5$
- Additive/Indifference:  $0.5 < FICI \leq 4$
- Antagonism:  $FICI > 4$

## Time-Kill Curve Assay

Time-kill curve assays provide a dynamic picture of the antimicrobial interaction over time.

Methodology:

- Preparation of Cultures: A bacterial culture is grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g.,  $10^5$  to  $10^7$  CFU/mL).
- Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.
- Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

- Quantification of Bacteria: The number of viable bacteria in each aliquot is determined by serial dilution and plating to count colony-forming units (CFU/mL).
- Data Analysis: The results are plotted as  $\log_{10}$  CFU/mL versus time.
  - Synergy: Defined as a  $\geq 2\log_{10}$  decrease in CFU/mL between the combination and the most active single agent at a specific time point.
  - Indifference: A  $< 2\log_{10}$  change in CFU/mL.
  - Antagonism: A  $\geq 2\log_{10}$  increase in CFU/mL.

## Visualizations

### Experimental Workflow for Synergy Testing



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro antibiotic synergy testing.

## Potential Mechanism of Carbapenem-Aminoglycoside Synergy

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of synergy between carbapenems and aminoglycosides.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synergistic Antibacterial Effects of Meropenem in Combination with Aminoglycosides against Carbapenem-Resistant *Escherichia coli* Harboring blaNDM-1 and blaNDM-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antibacterial Effects of Meropenem in Combination with Aminoglycosides against Carbapenem-Resistant *Escherichia coli* Harboring blaNDM-1 and blaNDM-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Various antibiotic combinations against carbapenem resistant *Acinetobacter baumannii* infections and in vitro synergy test results (2002-2016)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbapenem-Containing Combination Antibiotic Therapy against Carbapenem-Resistant Uropathogenic Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the combination of doripenem plus a fluoroquinolone against non-susceptible *Acinetobacter baumannii* isolates from nosocomial pneumonia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic modeling of carbapenems and fluoroquinolones against bacteria that produce extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [medicaljournal.gazi.edu.tr](http://medicaljournal.gazi.edu.tr) [medicaljournal.gazi.edu.tr]
- 8. Synergism between  $\beta$ -Lactams and Glycopeptides against VanA-Type Methicillin-Resistant *Staphylococcus aureus* and Heterologous Expression of the vanA Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [mdpi.com](http://mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [Carbapenem Synergy with Other Antibiotic Classes: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1667348#lenapenem-synergy-testing-with-other-antibiotic-classes\]](https://www.benchchem.com/product/b1667348#lenapenem-synergy-testing-with-other-antibiotic-classes)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)